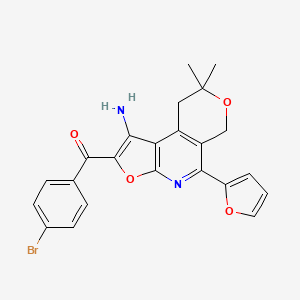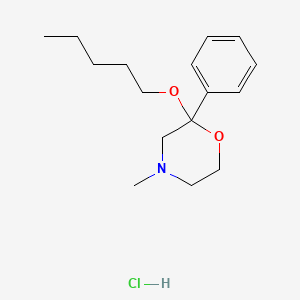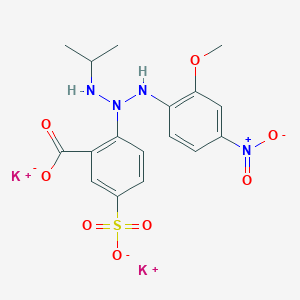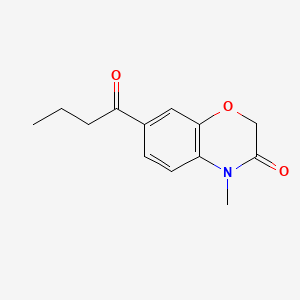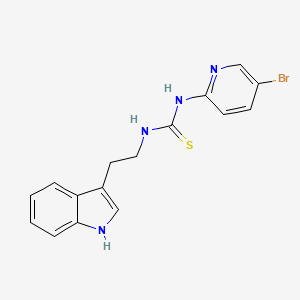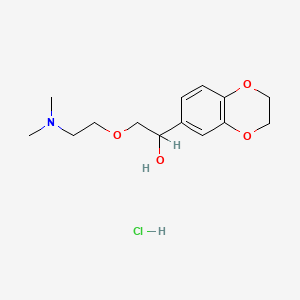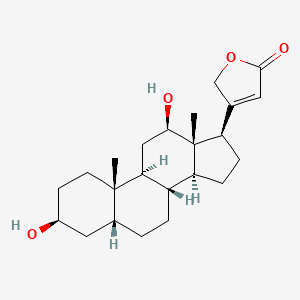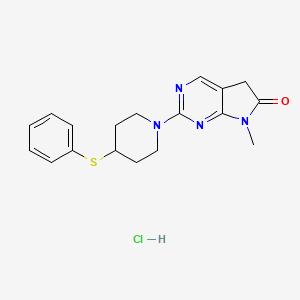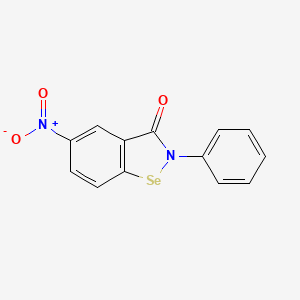
5-(Aminosulphonyl)-N-((2-ethyloctahydro-1H-isoindol-1-yl)methyl)-2-methoxybenzamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 287-107-8, also known as alkanes, C10-13, chloro, is a complex mixture of chlorinated paraffins. These compounds are characterized by their varying chain lengths and degrees of chlorination. They are widely used in various industrial applications due to their chemical stability and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically produced by the chlorination of n-paraffin or paraffin wax. The process involves the reaction of paraffins with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time and temperature .
Industrial Production Methods
Industrial production of chlorinated paraffins involves large-scale chlorination reactors where n-paraffins are exposed to chlorine gas. The reaction is exothermic, and the temperature is carefully controlled to achieve the desired level of chlorination. The resulting product is then purified and separated based on the degree of chlorination and chain length .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include chlorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chlorinated paraffins have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in pharmaceuticals and medical devices.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and coatings.
Wirkmechanismus
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. They can disrupt cellular processes by altering membrane fluidity and protein function. The specific molecular targets and pathways involved depend on the degree of chlorination and chain length of the paraffins .
Vergleich Mit ähnlichen Verbindungen
Chlorinated paraffins can be compared with other similar compounds, such as:
Medium-chain chlorinated paraffins (C14-17): These have longer chain lengths and different applications compared to short-chain chlorinated paraffins.
Long-chain chlorinated paraffins (C18-20): These have even longer chain lengths and are used in different industrial applications.
Polychlorinated biphenyls (PCBs): These are structurally similar but have different environmental and health impacts.
Chlorinated paraffins are unique due to their versatility and wide range of applications, making them essential in various industrial processes .
Eigenschaften
CAS-Nummer |
85409-39-8 |
|---|---|
Molekularformel |
C19H30ClN3O4S |
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
N-[(2-ethyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-1-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-22-12-13-6-4-5-7-15(13)17(22)11-21-19(23)16-10-14(27(20,24)25)8-9-18(16)26-2;/h8-10,13,15,17H,3-7,11-12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI-Schlüssel |
GXCZNVFOBJDKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2CCCCC2C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





